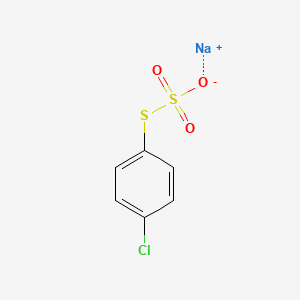
Sodium S-(4-chlorophenyl) sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium S-(4-chlorophenyl) sulfurothioate is an organosulfur compound known for its unique chemical properties and applications in various fields This compound is part of the Bunte salts family, which are thiolating agents used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium S-(4-chlorophenyl) sulfurothioate can be synthesized through the reaction of 4-chlorobenzenethiol with sodium thiosulfate. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction scheme is as follows:
4-chlorobenzenethiol+sodium thiosulfate→Sodium S-(4-chlorophenyl) sulfurothioate
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Sodium S-(4-chlorophenyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction can yield thiols or disulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols, disulfides
Substitution: Various substituted organosulfur compounds
Scientific Research Applications
Sodium S-(4-chlorophenyl) sulfurothioate has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules, such as proteins, through thiolation.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the thiolation of target molecules. The sulfurothioate group can react with nucleophilic sites on proteins, enzymes, and other biological molecules, altering their function. This reactivity is mediated by the electrophilic nature of the sulfur atom, which facilitates the formation of covalent bonds with nucleophiles.
Comparison with Similar Compounds
- Sodium S-(4-chlorobenzyl) sulfurothioate
- Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate
Comparison: Sodium S-(4-chlorophenyl) sulfurothioate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity compared to other Bunte salts. This makes it particularly useful in applications requiring high reactivity and specificity. Other similar compounds may have different substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C6H4ClNaO3S2 |
|---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
sodium;1-chloro-4-sulfonatosulfanylbenzene |
InChI |
InChI=1S/C6H5ClO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
YEFFFTLEZPXIAL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1SS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















